N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide
Description
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-17-15-22-21-14(23(15)9-8-18-17)10-19-16(24)13-7-6-11-4-2-3-5-12(11)20-13/h2-9H,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYOZJCAXHXTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of a suitable precursor, such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, using reagents like trifluoromethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Quinoline Moiety: The quinoline-2-carboxamide is then introduced through a nucleophilic substitution reaction. This step often requires the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as DMAP or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide may exhibit several significant biological activities:
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
- Anticancer Potential : The compound's structure suggests it may act as an inhibitor of specific protein kinases involved in cancer progression. For instance, compounds with the triazolo-pyrazine scaffold have been noted for their ability to inhibit c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
- Antibacterial Studies : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The studies utilized various assays to evaluate the minimum inhibitory concentrations (MICs) against these bacteria.
- Cancer Research : Investigations into the anticancer properties have shown promising results in vitro. Compounds similar to this compound were tested on various cancer cell lines, revealing their potential to induce apoptosis and inhibit cell proliferation through kinase inhibition pathways .
Mechanism of Action
The mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide involves its interaction with various molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial cell wall synthesis or disrupt membrane integrity . In anticancer research, it may interfere with cell signaling pathways, induce apoptosis, or inhibit angiogenesis . The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, supported by data from diverse sources.
Substituent Effects on the Triazolopyrazine Core
Key Observations :
- Methoxy vs. Hydroxy at Position 8 : The methoxy group in the target compound likely improves metabolic stability compared to hydroxy-substituted analogs (e.g., ), which may undergo glucuronidation or oxidation .
- Quinoline vs.
Amide Linker Modifications
and describe ω-(7-aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides with varied alkyl/aryl chains. These compounds demonstrate:
- Bioactivity Correlation : Longer alkyl chains (e.g., 3–4 carbons) improve membrane permeability but reduce aqueous solubility .
- Synthetic Flexibility : The target compound’s methylene linker (vs. longer chains) balances lipophilicity and synthetic accessibility, aligning with methods in (carbonyldiimidazole-mediated amidation) .
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 339.35 g/mol. The compound features a triazole ring fused with a pyrazine moiety and a quinoline structure, which is significant for its biological activity.
Target of Action
Research indicates that this compound exhibits antibacterial activity against various strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Its mechanism involves the inhibition of bacterial growth through interference with essential cellular processes.
Mode of Action
The compound's antibacterial efficacy has been attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. In vitro studies have demonstrated that it exhibits moderate to good antibacterial activity against the aforementioned strains, suggesting its potential as an antimicrobial agent .
Antibacterial Activity
In a study evaluating the antibacterial properties of triazolo-pyrazine derivatives, this compound showed significant inhibition against S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that this compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
Emerging data suggest that compounds similar to this compound may exhibit anticancer properties . For instance, related compounds have shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through pathways such as PI3K/AKT/mTOR signaling .
Case Studies and Research Findings
- Anticancer Evaluation : A study focused on triazolo-pyrazine derivatives revealed that certain analogs demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2). These compounds induced cell cycle arrest and apoptosis .
- Synthesis and Biological Evaluation : Research involving the synthesis of novel triazolo-pyrazine analogs highlighted their broad-spectrum biological activities including anti-bacterial and anti-cancer effects. The synthesized compounds were evaluated for their efficacy against various pathogens and cancer cell lines .
Q & A
Q. Q1: What are the key considerations for synthesizing N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide?
Answer:
- Multi-step synthesis : Begin with functionalization of the triazolo[4,3-a]pyrazine core, followed by coupling with a quinoline-2-carboxamide moiety. Reactions often involve nucleophilic substitution or amide bond formation .
- Critical conditions : Maintain temperatures between 10–60°C to prevent side reactions (e.g., decomposition of methoxy groups) . Use anhydrous solvents (e.g., DMF or THF) for moisture-sensitive steps .
- Purification : Employ column chromatography or HPLC to isolate intermediates and final products ≥95% purity .
Q. Q2: How can researchers confirm the structural integrity of this compound?
Answer:
- Spectroscopic techniques :
- NMR : Use H and C NMR to verify methoxy (-OCH), triazole, and quinoline proton environments .
- MS : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na] peaks) .
- Chromatography : HPLC retention times and purity assessments (e.g., >98% by UV detection at 254 nm) .
Advanced Synthesis Optimization
Q. Q3: How can reaction yields be improved during the coupling of triazolo-pyrazine and quinoline moieties?
Answer:
- Catalyst optimization : Use coupling agents like EDCI/HOBt or DIPEA in DMF for amide bond formation, monitoring progress via TLC .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while low temperatures (e.g., 0–10°C) reduce side reactions .
- Workup strategies : Quench reactions with ice water to precipitate products, minimizing losses during extraction .
Q. Q4: What strategies mitigate degradation of the methoxy group during synthesis?
Answer:
- Protection/deprotection : Temporarily protect the methoxy group as a benzyl ether, then remove via hydrogenolysis .
- Mild conditions : Avoid strong acids/bases; use buffered pH (6–8) in aqueous steps .
Biological Evaluation
Q. Q5: How should researchers design assays to evaluate this compound’s kinase inhibition potential?
Answer:
- Target selection : Prioritize kinases with ATP-binding pockets (e.g., JAK2, EGFR) due to the triazole-quinoline scaffold’s ATP-mimetic properties .
- Assay parameters :
- Use fluorescence-based ADP-Glo™ assays at 1–10 µM compound concentrations.
- Include positive controls (e.g., staurosporine) and measure IC values in triplicate .
Q. Q6: How can contradictory activity data across cell lines be resolved?
Answer:
- Mechanistic studies : Perform Western blotting to assess downstream signaling (e.g., phosphorylation status of STAT3 for JAK2 inhibition) .
- Metabolic stability : Check cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes to rule out off-target effects .
Structure-Activity Relationship (SAR) Analysis
Q. Q7: What functional groups are critical for modulating this compound’s bioavailability?
Answer:
- Methoxy group : Enhances solubility but may reduce membrane permeability; replace with trifluoromethyl (-CF) for balanced lipophilicity .
- Triazole core : Modify substituents (e.g., methyl vs. pyrrolidine) to optimize binding to hydrophobic kinase pockets .
- Quinoline carboxamide : Introduce halogen substituents (e.g., Cl) to improve target affinity .
Q. Q8: How can computational methods guide SAR studies?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., PDB: 4HVD for JAK2) .
- QSAR models : Train models on IC data from analogs to predict activity of new derivatives .
Data Contradiction and Validation
Q. Q9: How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life, C, and bioavailability in rodent models .
- Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and stability .
Q. Q10: What validation steps ensure observed biological activity is target-specific?
Answer:
- CRISPR knockouts : Generate cell lines lacking the target kinase to confirm on-target effects .
- Off-target screening : Use KinomeScan® panels to assess selectivity across 468 kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
